molecular formula C20H19N3O2 B5722584 ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE

ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE

Cat. No.: B5722584
M. Wt: 333.4 g/mol
InChI Key: JUBVSLGEXSIYGV-UHFFFAOYSA-N
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Description

ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-formyl-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate with benzyl bromide in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

ETHYL 9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 4-benzyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-3-25-19(24)18-14(2)21-20-22(13-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23(18)20/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBVSLGEXSIYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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